2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole
Description
This compound is a heterocyclic molecule featuring a 1H-indole core substituted at position 1 with a 4-(trifluoromethyl)benzyl group and at position 2 with a 5-(propan-2-yl)-1,3,4-oxadiazole moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxadiazole ring contributes to π-π stacking interactions, often critical for biological activity. Its synthesis likely involves multi-step reactions, including cyclization of hydrazide precursors and alkylation of the indole nitrogen.
Properties
IUPAC Name |
2-propan-2-yl-5-[1-[[4-(trifluoromethyl)phenyl]methyl]indol-2-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O/c1-13(2)19-25-26-20(28-19)18-11-15-5-3-4-6-17(15)27(18)12-14-7-9-16(10-8-14)21(22,23)24/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVUZMNSHVAWSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole is a hybrid molecule that combines the oxadiazole and indole moieties, both of which are known for their significant biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Before examining its biological activity, it is essential to understand the chemical properties of the compound:
| Property | Value |
|---|---|
| Molecular Formula | C25H27F3N4O2 |
| Molecular Weight | 429.52 g/mol |
| LogP | 4.0759 |
| Polar Surface Area | 50.861 Ų |
| Hydrogen Bond Acceptors | 5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole moiety. This class of compounds has demonstrated effectiveness against various cancer cell lines through several mechanisms:
- Mechanisms of Action :
- Inhibition of Key Receptors : Compounds with oxadiazole rings have been shown to target critical receptors such as epidermal growth factor receptors (EGFR), HER2, and c-MET, which are involved in tumor growth and metastasis .
- Telomerase Inhibition : Some derivatives exhibit potent telomerase inhibitory activity, which is crucial for cancer cell immortality .
- Cytotoxic Effects : The compound has been evaluated for cytotoxicity against several cancer cell lines including HepG2 (hepatoma), MCF-7 (breast cancer), and SGC-7901 (gastric cancer) using the MTT assay .
Case Studies
A notable study evaluated a series of N-Mannich-base-type hybrid compounds that included derivatives similar to our compound. The results indicated:
- Broad-Spectrum Antitumor Activity : Compounds showed significant cytotoxic effects with IC50 values ranging from 0.8 to 0.9 µM against various cancer cell lines .
- Comparative Efficacy : Some derivatives were found to be more potent than established chemotherapeutic agents like 5-fluorouracil , demonstrating up to 27-fold increased activity against certain cancer types .
Research Findings
Several key findings emerge from recent literature regarding the biological activity of oxadiazole derivatives:
- A study reported that oxadiazole-containing compounds exhibited enhanced water solubility and metabolic stability compared to non-modified analogs, making them promising candidates for drug development .
- The presence of a trifluoromethyl group in phenyl rings has been linked to improved pharmacological profiles due to increased lipophilicity and interaction with biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Pharmacological and Physicochemical Comparisons
- Metabolic Stability : The propan-2-yl group on the oxadiazole may reduce oxidative metabolism compared to methyl or phenyl substituents seen in analogs like those in .
- Bioactivity : While the target compound’s activity is undocumented, structurally similar 1,3,4-oxadiazoles exhibit antioxidant properties (e.g., naphthyl-oxadiazole derivatives in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
